Methyl 2-[(chloroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate
Overview
Description
Methyl 2-[(chloroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of naphthothiophene derivatives This compound is characterized by its unique structure, which includes a chloroacetyl group, an amino group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(chloroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Naphthothiophene Core: The naphthothiophene core can be synthesized through a cyclization reaction involving a suitable naphthalene derivative and a thiophene precursor.
Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced via a chloroacetylation reaction, where the naphthothiophene core is treated with chloroacetyl chloride in the presence of a base such as pyridine.
Amination: The chloroacetylated intermediate is then subjected to amination using an appropriate amine, resulting in the formation of the amino group.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(chloroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The chloroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: Oxidized naphthothiophene derivatives.
Reduction: Reduced naphthothiophene derivatives.
Substitution: Substituted naphthothiophene derivatives with various functional groups.
Scientific Research Applications
Methyl 2-[(chloroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-[(chloroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(bromoacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate
- Methyl 2-[(fluoroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate
- Methyl 2-[(iodoacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate
Uniqueness
Methyl 2-[(chloroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate is unique due to the presence of the chloroacetyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]-4,5-dihydrobenzo[g][1]benzothiole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3S/c1-21-16(20)13-11-7-6-9-4-2-3-5-10(9)14(11)22-15(13)18-12(19)8-17/h2-5H,6-8H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBVVMJSDJUYBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC3=CC=CC=C32)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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